molecular formula C5H5BrN2O B15371920 5-Bromo-2,3-dihydroimidazo[2,1-b]oxazole

5-Bromo-2,3-dihydroimidazo[2,1-b]oxazole

Cat. No.: B15371920
M. Wt: 189.01 g/mol
InChI Key: LDNCHQJPXJGFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydroimidazo[2,1-b]oxazole is a bicyclic heterocyclic compound featuring fused imidazole and oxazole rings. This scaffold is notable for its presence in pharmacologically active molecules, particularly in antimicrobial and antitubercular agents. The bromine substituent at position 5 enhances electrophilicity and influences binding interactions in biological systems. The compound’s dihydro structure (saturation at the oxazole ring) contributes to metabolic stability compared to fully aromatic analogs .

Synthetic approaches often involve cyclization reactions of 2-aminoisoxazoles with phenacyl halides, though newer methods utilize 2-nitroimidazole precursors under milder conditions to avoid toxic catalysts like titanium(IV) chloride . Its structural similarity to delamanid (Deltyba®), a WHO-recommended drug for multidrug-resistant tuberculosis (MDR-TB), underscores its therapeutic relevance. Delamanid’s pharmacophore includes a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole core, which undergoes metabolic activation to exert bactericidal effects .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

5-bromo-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C5H5BrN2O/c6-4-3-7-5-8(4)1-2-9-5/h3H,1-2H2

InChI Key

LDNCHQJPXJGFOS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=C(N21)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (LogP) Key Spectral Data (IR/NMR)
5-Bromo-2,3-dihydroimidazo[2,1-b]oxazole N/A ~2.1 (predicted) $^1$H NMR (DMSO): δ 4.63 (s, 2H, CH$_2$)
Delamanid 134–136 3.8 $^{13}$C NMR: δ 156.8 (C-Br)
PA-824 195–197 2.5 IR: 1574 cm$^{-1}$ (C=N)
Compound 10c (Imidazothiadiazole) 327 3.2 $^1$H NMR: δ 12.21 (s, NH)
  • Metabolism : Delamanid is metabolized via CYP3A4 to active nitro-reduced intermediates, while brominated analogs show slower hepatic clearance due to halogen hindrance .
  • Mutagenicity : Early 6-nitro derivatives (CGI-17341) failed due to mutagenicity, resolved in delamanid via optimized substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-2,3-dihydroimidazo[2,1-b]oxazole?

  • Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, halogenated intermediates like 5-bromo-2-fluoropyridine can react with dihydroimidazo-oxazole precursors using NaH in anhydrous DMF under nitrogen. Reaction parameters such as temperature (0–20°C) and solvent choice (e.g., DMF or toluene) critically influence yield and purity. Post-reaction steps include quenching with ice/NaHCO₃, extraction, and crystallization (e.g., using isopropyl alcohol/water) to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : To confirm hydrogen (¹H) and carbon (¹³C) environments, especially distinguishing bromine-substituted positions.
  • LC-MS/MS : For quantification in biological matrices (e.g., mouse plasma) and metabolic profiling .
  • Melting point analysis : To verify consistency with literature values (e.g., 151–153°C for related derivatives) .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Derivatives of this scaffold show antimycobacterial activity. Researchers can evaluate efficacy via:

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis under aerobic/hypoxic conditions.
  • In vivo models : Murine TB infection studies to assess bactericidal activity and pharmacokinetic parameters like oral bioavailability .

Advanced Research Questions

Q. How does structural modification of the oxazole moiety impact metabolic stability and pharmacokinetics?

  • Methodological Answer : Modifications at the 5-bromo or 2-position alter susceptibility to CYP3A4-mediated metabolism. For example, hydroxylation of the oxazole ring forms active metabolites (e.g., M2), which can be tracked using isotope-labeled studies. Researchers should design analogs with electron-withdrawing groups (e.g., nitro) to delay hepatic clearance and enhance half-life .

Q. What strategies mitigate impurity formation during large-scale synthesis of this compound?

  • Methodological Answer : Common impurities include bromophenoxy intermediates and diastereomers. Mitigation involves:

  • Reagent stoichiometry control : Limiting excess NaH to prevent over-alkylation.
  • Chromatographic purification : Silica gel chromatography with gradient elution (e.g., 0–2% MeOH/CH₂Cl₂) to isolate enantiomers .
  • Crystallization optimization : Using solvents like toluene/hexane to remove hydrophobic byproducts.

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Key SAR findings include:

  • Stereochemical preference : The (R)-enantiomer often exhibits superior antitubercular activity compared to (S)-forms.
  • Substituent effects : Bromine at the 5-position enhances target binding, while nitro groups at the 6-position improve hypoxia-selective activity. Researchers should employ computational docking (e.g., with Mtb F420-dependent enzymes) and synthesize focused libraries to validate hypotheses .

Q. What mechanisms underlie resistance to this compound derivatives in M. tuberculosis?

  • Methodological Answer : Resistance is linked to mutations in nitroreductase genes (e.g., ddn or fgd1), which are essential for prodrug activation. Methodologies to study resistance include:

  • Gene knockout models : Assessing MIC shifts in Δddn strains.
  • Metabolite profiling : Detecting reduced nitroimidazole activation via LC-MS/MS .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Sustainable approaches include:

  • Microwave-assisted synthesis : Reducing reaction times (e.g., from 18 hours to <1 hour) and improving yields.
  • Ionic liquid solvents : Replacing DMF with biodegradable alternatives to minimize waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.